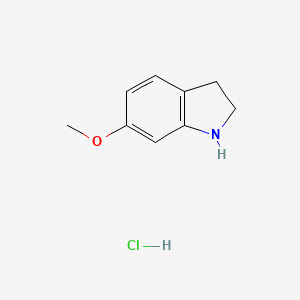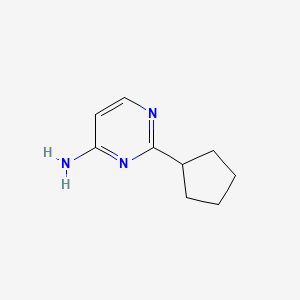
2-Cyclopentylpyrimidin-4-amine
Vue d'ensemble
Description
2-Cyclopentylpyrimidin-4-amine is a small, organic molecule with the chemical formula C9H13N3 . It has a molecular weight of 163.22 .
Molecular Structure Analysis
The molecular structure of 2-Cyclopentylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis
2-Cyclopentylpyrimidin-4-amine is a powder at room temperature . Its InChI Code is 1S/C9H13N3/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) and its InChI key is AJHXQZJGACQEDX-UHFFFAOYSA-N .Applications De Recherche Scientifique
Cyclin-Dependent Kinase Inhibition
2-Cyclopentylpyrimidin-4-amine derivatives have been identified as potent and selective inhibitors of Cyclin D dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation and have been validated as targets for anticancer drug discovery. A novel series of these derivatives demonstrated high potency and selectivity, with one molecule in particular showing remarkable oral bioavailability and efficacy in inhibiting tumor growth in acute myeloid leukemia mouse xenografts without clinical toxicity, positioning it as a clinical development candidate (Tadesse et al., 2017).
Synthesis and Chemical Reactivity
Another aspect of 2-Cyclopentylpyrimidin-4-amine related research includes its synthesis and chemical reactivity. For example, N-(4,4-diethoxybutyl)pyrimidin-2-amine undergoes acid-catalyzed intramolecular cyclization in the presence of phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives. These compounds are obtained with moderate to good yields via an operationally simple one-step procedure, indicating a facile method for generating structurally diverse pyrimidine derivatives (Gazizov et al., 2015).
Antitumor Activity
In the realm of antitumor activity, novel 2-thiopyrimidine derivatives have been designed as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. These derivatives were synthesized starting from a key compound and evaluated for their anti-proliferative activity against human cancer cell lines. Some derivatives showed pronounced antitumor activity, highlighting the therapeutic potential of 2-Cyclopentylpyrimidin-4-amine derivatives in cancer treatment (Fathalla et al., 2012).
Synthetic Methodologies
The research also extends to developing synthetic methodologies involving 2-Cyclopentylpyrimidin-4-amine derivatives. For instance, a visible light-promoted three-component tandem annulation process has been developed for synthesizing 2-iminothiazolidin-4-ones. This process involves C-S/C-N bond formation without metal or photocatalyst, showcasing an innovative approach to constructing complex molecules with broad substrate scope, excellent functional group tolerance, and potential applications in pharmaceutical industries (Guo et al., 2018).
Safety And Hazards
The safety information for 2-Cyclopentylpyrimidin-4-amine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-cyclopentylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXQZJGACQEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306836 | |
| Record name | 2-Cyclopentyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylpyrimidin-4-amine | |
CAS RN |
871823-79-9 | |
| Record name | 2-Cyclopentyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871823-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopentyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1463037.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)
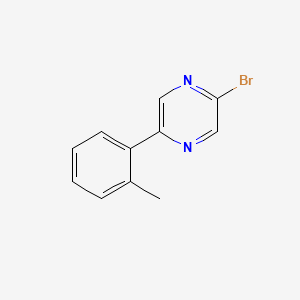
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1463040.png)
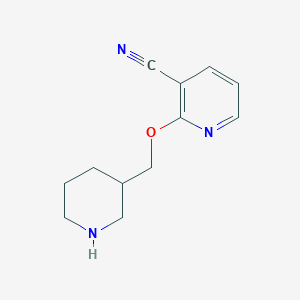
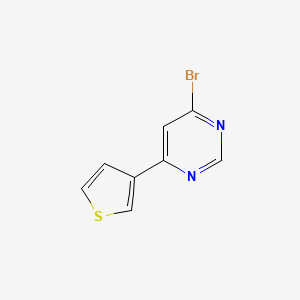

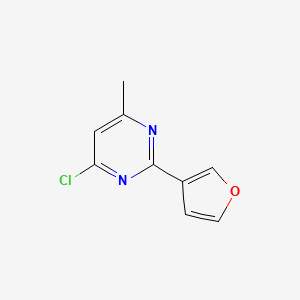
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol](/img/structure/B1463046.png)
![[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1463048.png)
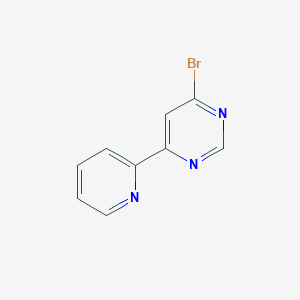
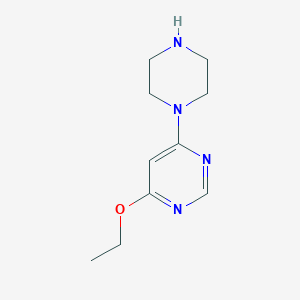
![1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate](/img/structure/B1463055.png)
